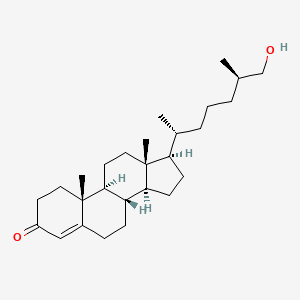

(25R)-26-hydroxycholest-4-en-3-one

Description

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUORUGFOXGJNY-LUZKGJLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(25R)-26-hydroxycholest-4-en-3-one structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-hydroxycholest-4-en-3-one is a pivotal oxysterol and a key metabolic intermediate in the acidic, or alternative, pathway of bile acid biosynthesis. As a derivative of cholesterol, this compound is emerging as a molecule of interest for its potential roles in lipid metabolism, cellular signaling, and as a biomarker for metabolic diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development. This document details its biosynthetic pathways, offers relevant experimental protocols for its synthesis and quantification, and discusses its potential interactions with nuclear receptors.

Structure and Chemical Properties

This compound is a C27 steroid characterized by a cholestane (B1235564) skeleton. Its structure features a ketone group at the C-3 position and a double bond between C-4 and C-5 in the A-ring, which is characteristic of 3-oxo-Δ⁴ steroids. A hydroxyl group is present at the C-26 position on the sterol side chain, with the stereochemistry at C-25 being in the R configuration.

Chemical Structure

IUPAC Name: (10R,13R,17R)-17-((R)-6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3(5H)-one

Chemical Formula: C₂₇H₄₄O₂[1]

Molecular Weight: 400.64 g/mol [1]

CAS Number: 56792-59-7[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The presence of the hydroxyl group increases its polarity compared to the parent cholest-4-en-3-one molecule.

| Property | Value | Reference |

| Melting Point | 136-138°C | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | --INVALID-LINK-- |

| Appearance | White to off-white solid |

Table 1: Physicochemical Properties of this compound

Biosynthesis and Biological Significance

This compound is a key intermediate in the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (or neutral) pathway for the catabolism of cholesterol.

There are two primary routes for the biosynthesis of this compound:

-

From (25R)-26-hydroxycholesterol: The most direct synthetic route in vitro is the enzymatic oxidation of (25R)-26-hydroxycholesterol. This reaction is catalyzed by cholesterol oxidase, which oxidizes the 3β-hydroxyl group to a 3-keto group and isomerizes the Δ⁵ double bond to a Δ⁴ position.[2] In vivo, this conversion is likely carried out by a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1 or HSD3B7.[2]

-

From Cholest-4-en-3-one: An alternative pathway involves the hydroxylation of cholest-4-en-3-one at the C-26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2] This pathway is considered to be more efficient than the initial 26-hydroxylation of cholesterol.[2]

The acidic pathway of bile acid synthesis is crucial for maintaining cholesterol homeostasis, and its dysregulation has been linked to various metabolic diseases.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

The Function of 26-hydroxycholest-4-en-3-one in Alternative Bile Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is a critical physiological process, and its catabolism into bile acids represents a major route for elimination.[1] Bile acid synthesis is predominantly carried out in the liver through two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[2][3] While the classic pathway is responsible for the bulk of bile acid production, the alternative pathway plays a crucial role, particularly in certain physiological and pathological states.[1][2] This technical guide provides a comprehensive exploration of 26-hydroxycholest-4-en-3-one (B98386), a key metabolic intermediate in the alternative pathway of bile acid synthesis.[2][4][5] Understanding the biosynthesis, metabolism, and regulation of this molecule is vital for researchers in drug development, metabolic disorders, and steroid biochemistry.[4]

Biosynthesis of 26-hydroxycholest-4-en-3-one

26-hydroxycholest-4-en-3-one is formed as an intermediate in the acidic pathway of bile acid synthesis, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][4] This enzyme is widely distributed across various tissues.[6] There are two primary metabolic routes that can lead to the formation of 26-hydroxycholest-4-en-3-one.

Primary Biosynthetic Pathway

The more efficient pathway involves the initial conversion of cholesterol to cholest-4-en-3-one, which is then hydroxylated at the 26th position by CYP27A1 to form 26-hydroxycholest-4-en-3-one.[5] Evidence suggests this route is approximately 10-fold more efficient than the alternative starting with the 26-hydroxylation of cholesterol.[5]

Secondary Biosynthetic Pathway

An alternative route begins with the hydroxylation of cholesterol at the 26th position by CYP27A1 to produce (25R)-26-hydroxycholesterol.[5][6] Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1 or HSD3B7, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield 26-hydroxycholest-4-en-3-one.[5]

Biosynthetic pathways of 26-hydroxycholest-4-en-3-one.

Metabolism of 26-hydroxycholest-4-en-3-one

Following its formation, 26-hydroxycholest-4-en-3-one undergoes further metabolism in the bile acid synthesis pathway. It is hypothesized to undergo 7α-hydroxylation by the enzyme CYP7B1, which would lead to the eventual formation of chenodeoxycholic acid (CDCA).[2] The metabolism of 26-hydroxycholest-4-en-3-one is an area of active research.[2]

Quantitative Data

Specific kinetic data for the enzymes directly involved in the synthesis of 26-hydroxycholest-4-en-3-one from its immediate precursors are not extensively reported in the literature and represent an area for future investigation.[5] However, kinetic parameters for related enzymes in the bile acid synthesis pathway provide valuable context.

| Enzyme | Substrate | Km | Vmax | Reference |

| CYP27A1 | Cholesterol | ~150-400 µM | Not extensively reported | [5] |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | ~0.3 µM | 2.9-4.6 nmol/mg·min | [5] |

| 3β-HSD | Pregnenolone | ~0.4 µM | 2.9-4.6 nmol/mg·min | [5] |

| 3β-HSD | 17-hydroxypregnenolone | ~0.3 µM | 2.9-4.6 nmol/mg·min | [5] |

Signaling Pathways and Regulation

The synthesis of 26-hydroxycholest-4-en-3-one is intricately regulated by a network of signaling pathways that control the expression and activity of key enzymes like CYP27A1 and 3β-HSD.[5] Nuclear receptors, including the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR), are pivotal in maintaining cholesterol and bile acid homeostasis.[5][7] Bile acids themselves activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway.[5] While the direct impact on the acidic pathway is less defined, this highlights the complex feedback loops in bile acid metabolism.[5] Insulin signaling also plays a regulatory role by influencing the expression of enzymes involved in bile acid synthesis.[5][8]

Regulation of bile acid synthesis.

Experimental Protocols

Quantification of 26-hydroxycholest-4-en-3-one by UHPLC-MS/MS

Detailed experimental protocols for the specific isolation and quantification of 26-hydroxycholest-4-en-3-one are not extensively published; however, methodologies developed for the closely related biomarker, 7α-hydroxy-4-cholesten-3-one (C4), can be readily adapted.[4] The following outlines a typical workflow for the quantification of cholest-4-en-3-one derivatives in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4]

1. Sample Preparation:

-

Internal Standard: A stable isotope-labeled internal standard (e.g., 26-hydroxycholest-4-en-3-one-d7) is added to the plasma sample.[4]

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile (B52724), often containing a small percentage of formic acid.[4]

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.[4]

-

Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.[4]

2. UHPLC-MS/MS Analysis:

-

Chromatographic Separation: The extract is injected onto a reverse-phase UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing an additive like formic acid or ammonium (B1175870) formate, is used.[4][9]

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[4][9]

Quantification of cholest-4-en-3-one derivatives.

HSD3B1 Enzyme Activity Assay

A general workflow for determining the activity of HSD3B1 in converting (25R)-26-hydroxycholesterol to 26-hydroxycholest-4-en-3-one.[2]

1. Reaction Setup:

-

Prepare a reaction mixture containing reaction buffer, the enzyme source (e.g., recombinant HSD3B1), and the cofactor NAD+.

-

Initiate the reaction by adding the substrate, (25R)-26-hydroxycholesterol.

-

Incubate at 37°C for a specified time.

2. Termination and Analysis:

-

Stop the reaction by adding a quenching solution.[2]

-

Centrifuge to pellet any precipitated protein.[2]

-

Analyze the supernatant by LC-MS/MS to quantify the amount of 26-hydroxycholest-4-en-3-one produced.[2]

3. Kinetic Analysis:

-

To determine Km and Vmax, the assay is performed with varying concentrations of the (25R)-26-hydroxycholesterol substrate.[2]

Implications for Drug Development and Disease

The elucidation of the role of 26-hydroxycholest-4-en-3-one and the enzymes involved in its synthesis opens new avenues for therapeutic intervention in metabolic diseases.[2]

-

Targeting HSD3B1: Modulating HSD3B1 activity could provide a novel strategy to alter the pool of bioactive oxysterols and bile acids, potentially impacting lipid and glucose homeostasis.[2]

-

Biomarker Development: Measuring plasma levels of 26-hydroxycholest-4-en-3-one may serve as a specific biomarker for HSD3B1 activity and flux through this branch of the alternative bile acid pathway, which could be valuable in diagnosing and monitoring metabolic disorders.[2]

-

Understanding Disease Pathophysiology: Dysregulation of this pathway may contribute to the pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[2]

Conclusion

26-hydroxycholest-4-en-3-one is a significant intermediate in the alternative pathway of bile acid synthesis.[2] Its formation, primarily from cholest-4-en-3-one via CYP27A1, and its subsequent metabolism are critical steps in cholesterol catabolism. While further research is needed to fully elucidate its direct biological activities and the specific kinetics of its formation and degradation, the available evidence underscores its importance in metabolic regulation. The experimental protocols outlined provide a foundation for researchers to further investigate the role of this molecule in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Activity of 26-hydroxycholest-4-en-3-one as an Oxysterol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activity of 26-hydroxycholest-4-en-3-one (B98386) is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on its role as a metabolic intermediate and the activities of structurally related compounds, including its precursor 26-hydroxycholesterol (B79680) and the parent compound cholest-4-en-3-one. The information presented herein is intended to guide future research by highlighting potential areas of biological significance.

Introduction

26-hydroxycholest-4-en-3-one is a C27 steroid and an oxidized derivative of cholesterol, placing it in the family of oxysterols.[1][2] These molecules are not only intermediates in the synthesis of bile acids and steroid hormones but also act as crucial signaling molecules in various physiological and pathological processes.[3][4] 26-hydroxycholest-4-en-3-one is specifically recognized as a key intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2][5][6] Its structure, featuring a hydroxyl group at the 26-position and an enone moiety in the A-ring, suggests potential roles in lipid metabolism, cancer biology, and neuroprotection. Understanding its synthesis, metabolism, and potential biological activities is vital for researchers in metabolic disorders, steroid biochemistry, and drug development.[2]

Biosynthesis and Metabolism

The formation of 26-hydroxycholest-4-en-3-one is a critical step in the acidic pathway of bile acid synthesis, an alternative route to the classic "neutral" pathway for cholesterol catabolism.[2][3][5]

There are two proposed routes for its biosynthesis:

-

Primary Pathway: The more efficient pathway involves the 26-hydroxylation of cholest-4-en-3-one by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[5] The formation of 26-hydroxycholest-4-en-3-one from cholest-4-en-3-one by CYP27A1 is reported to be approximately 10-fold higher than from cholesterol itself.[5]

-

Secondary Pathway: This route begins with the 26-hydroxylation of cholesterol by CYP27A1 to form (25R)-26-hydroxycholesterol.[3] Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, such as HSD3B1, catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield 26-hydroxycholest-4-en-3-one.[5][7]

Once formed, it is hypothesized to undergo further modifications, such as 7α-hydroxylation by CYP7B1, leading towards the formation of chenodeoxycholic acid (CDCA).[6]

Metabolic Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

(25R)-26-Hydroxycholest-4-en-3-one: A Downstream Metabolite of 26-Hydroxycholesterol in the Alternative Bile Acid Synthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-Hydroxycholest-4-en-3-one is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis, representing a critical metabolic node downstream of (25R)-26-hydroxycholesterol. This technical guide provides a comprehensive overview of the enzymatic conversion, quantification methodologies, and potential biological significance of this oxysterol. The formation of this compound from (25R)-26-hydroxycholesterol is catalyzed by 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase 1 (HSD3B1). This guide details experimental protocols for enzyme activity assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this metabolite. Furthermore, it explores the hypothesized downstream signaling pathways, primarily involving the Liver X Receptor (LXR), and presents available quantitative data on related compounds to infer its potential biological activity. This document is intended to serve as a foundational resource for researchers investigating cholesterol metabolism, bile acid synthesis, and their implications in metabolic diseases.

Introduction

Cholesterol homeostasis is maintained through a complex network of synthesis, uptake, and catabolism. The conversion of cholesterol into bile acids is a major route for its elimination from the body. This process occurs primarily in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway is the dominant route, the alternative pathway is crucial for the generation of specific oxysterols that act as signaling molecules.

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol to produce (25R)-26-hydroxycholesterol.[1][2] This oxysterol is then transported to the liver for further metabolism. A key, and relatively recently elucidated, step in this pathway is the conversion of (25R)-26-hydroxycholesterol to this compound.[1] This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase 1 (HSD3B1), which transforms the 3β-hydroxy-Δ⁵-steroid structure into a 3-oxo-Δ⁴-steroid moiety.[1] The emergence of this compound as a significant intermediate refines our understanding of the alternative bile acid synthesis pathway and opens new avenues for research into its regulation and physiological roles.

Metabolic Pathway

The metabolic transformation of (25R)-26-hydroxycholesterol to this compound is a pivotal step in the acidic pathway of bile acid synthesis.

Enzymatic Conversion

The conversion is a two-step reaction catalyzed by the bifunctional enzyme HSD3B1:

-

Dehydrogenation: The 3β-hydroxyl group of (25R)-26-hydroxycholesterol is oxidized to a 3-keto group.

-

Isomerization: The double bond at the Δ⁵ position is isomerized to the Δ⁴ position.

This enzymatic reaction is crucial as it prepares the steroid nucleus for subsequent modifications in the bile acid synthesis cascade.

Metabolic conversion of Cholesterol to Bile Acids via this compound.

Quantitative Data

Accurate quantification of the substrate, product, and enzyme kinetics is essential for understanding the dynamics of this metabolic pathway.

Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) |

| HSD3B1 | Dehydroepiandrosterone (DHEA) | ~0.3 | 2.9-4.6 |

| HSD3B1 | Pregnenolone | ~0.4 | 2.9-4.6 |

Table 1: Kinetic parameters of HSD3B1 with common substrates.[3]

Biological Activity

Direct quantitative data on the biological activity of this compound, such as IC50 values, are currently lacking in published literature. However, data from a structurally related synthetic steroid, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, provides insight into the potential cytotoxic activity of similar compounds against cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 |

| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 |

Table 2: Cytotoxic activity of a structurally related compound.[4]

Experimental Protocols

HSD3B1 Enzyme Activity Assay

This protocol outlines a general method for determining the activity of the HSD3B1 enzyme with (25R)-26-hydroxycholesterol as a substrate.

Objective: To quantify the production of this compound from (25R)-26-hydroxycholesterol catalyzed by HSD3B1.

Materials:

-

Recombinant human HSD3B1 enzyme

-

(25R)-26-hydroxycholesterol (substrate)

-

NAD⁺ (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the HSD3B1 enzyme.

-

Initiation: Start the reaction by adding the (25R)-26-hydroxycholesterol substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of this compound produced.

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of the (25R)-26-hydroxycholesterol substrate.[5]

Workflow for HSD3B1 enzyme activity assay.

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the quantitative analysis of this compound in biological matrices such as plasma or serum.[6]

Objective: To accurately measure the concentration of this compound in biological samples.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of plasma or serum, add an internal standard (e.g., d7-26-hydroxycholesterol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins and vortex.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction, vortex, and centrifuge to separate phases.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.[6]

LC-MS/MS Parameters:

-

LC System: UHPLC system

-

Column: C18 or Phenyl-hexyl column

-

Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions must be empirically determined by direct infusion of a pure standard of this compound. A common transition for this class of compounds involves the loss of a water molecule.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 417.3 | 399.3 ([M+H-H₂O]⁺) |

Table 3: Typical MRM transition for this compound.[1]

Signaling Pathways

The biological functions of oxysterols are often mediated through their interaction with nuclear receptors.

Liver X Receptor (LXR) Activation

The precursor, (25R)-26-hydroxycholesterol, is a known endogenous ligand for the Liver X Receptors (LXRs), LXRα and LXRβ.[7] LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

It is hypothesized that this compound may also act as an LXR agonist, influencing the expression of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c).[7][8] Further research is required to validate this hypothesis and determine the specific affinity and efficacy of this compound for LXRs.

Hypothesized LXR signaling pathway for this compound.

Conclusion

This compound is an important, yet understudied, metabolite in the alternative pathway of bile acid synthesis. Its formation from (25R)-26-hydroxycholesterol by HSD3B1 represents a key enzymatic step. While detailed quantitative data on its enzyme kinetics and direct biological activities are still forthcoming, the methodologies for its quantification are well-established. The hypothesized role of this compound as a signaling molecule, potentially through LXR activation, warrants further investigation. This technical guide provides a solid foundation for researchers to explore the multifaceted roles of this oxysterol in health and disease, and to consider its potential as a therapeutic target or biomarker in metabolic disorders.

References

Metabolic Pathway of (25R)-26-hydroxycholest-4-en-3-one in the Liver: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25R)-26-hydroxycholest-4-en-3-one is a pivotal intermediate in the alternative, or "acidic," pathway of bile acid synthesis, a critical route for cholesterol catabolism in the liver. This technical guide provides a comprehensive overview of the metabolic fate of this oxysterol, detailing the enzymatic conversions, summarizing available quantitative data, and presenting detailed experimental protocols for the analysis of this pathway. The guide also includes visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of this important biochemical cascade. While the complete kinetic characterization of every enzymatic step remains an active area of research, this document consolidates the current knowledge to support further investigation and therapeutic development in the field of metabolic diseases.

Introduction to the Alternative Bile Acid Synthesis Pathway

The liver employs two primary pathways for the conversion of cholesterol into bile acids: the classic (or neutral) pathway and the alternative (or acidic) pathway. While the classic pathway is the dominant route, the alternative pathway plays a crucial role in the generation of specific oxysterols that function as signaling molecules, regulating lipid and glucose metabolism. The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position to form (25R)-26-hydroxycholesterol.[1][2] This initial step can occur in various tissues, with the resulting (25R)-26-hydroxycholesterol being transported to the liver for further processing into bile acids.[3] Recent research has identified this compound as a key downstream metabolite in this pathway, refining our understanding of this significant metabolic route.[1]

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step enzymatic process occurring within the hepatocytes. The pathway involves oxidation, hydroxylation, and side-chain cleavage, ultimately leading to the formation of primary bile acids, predominantly chenodeoxycholic acid (CDCA).

Formation of this compound

The immediate precursor to this compound is (25R)-26-hydroxycholesterol. The conversion is catalyzed by an enzyme belonging to the 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) family, likely HSD3B1 or HSD3B7. This enzyme catalyzes the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the Δ5 double bond to a Δ4 double bond.[3]

Subsequent Metabolism to Chenodeoxycholic Acid (CDCA)

Following its formation, this compound undergoes a series of enzymatic modifications to become CDCA:

-

7α-Hydroxylation: The next critical step is the introduction of a hydroxyl group at the 7α position. This reaction is catalyzed by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1).[1][2] This step is crucial for the synthesis of both primary bile acids.

-

Saturation of the Δ4-double bond and Reduction of the 3-oxo group: The Δ4-3-oxosteroid structure is then modified by two enzymatic reactions to form the characteristic A/B ring juncture of bile acids. First, the double bond at the C4-C5 position is reduced by aldo-keto reductase 1D1 (AKR1D1), also known as Δ4-3-oxosteroid 5β-reductase.[2] Subsequently, the 3-oxo group is reduced to a 3α-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD).[2]

-

Side-Chain Cleavage: The final stage of CDCA synthesis involves the shortening of the C27 side chain. This process occurs in the peroxisomes and involves a series of reactions analogous to fatty acid β-oxidation.[4] The side chain is activated to a CoA-ester, followed by oxidation, hydration, a second oxidation, and finally thiolytic cleavage to remove a three-carbon unit as propionyl-CoA, yielding the C24 bile acid.[4]

The overall metabolic pathway is depicted in the following diagram:

Quantitative Data

A significant challenge in the study of the this compound metabolic pathway is the limited availability of specific quantitative data for the key enzymatic reactions. Much of the existing literature focuses on the broader aspects of bile acid synthesis. The following tables summarize the available data for related enzymes and intermediates, which can serve as a reference for future quantitative studies.

Table 1: Kinetic Parameters of Key Enzymes in Related Reactions

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) | Comments |

| CYP27A1 | Cholesterol | ~150-400 | Not extensively reported | Catalyzes the initial 26-hydroxylation of cholesterol. |

| HSD3B7 | 7α-hydroxycholesterol | 0.30 | Not reported | A key enzyme in the classic pathway with a similar function to HSD3B1. |

| HSD3B1 | Dehydroepiandrosterone (DHEA) | ~0.3 | 2.9-4.6 | Kinetic data for the conversion of (25R)-26-hydroxycholesterol is not available. |

| HSD3B1 | Pregnenolone | ~0.4 | Not reported | Kinetic data for the conversion of (25R)-26-hydroxycholesterol is not available. |

| CYP7B1 | Dehydroepiandrosterone (DHEA) | Not reported | Not reported | The enzyme has not been purified and kinetically characterized in detail. |

| AKR1D1 | 7α-hydroxycholestenone | High (slower substrate) | Lower kcat | The enzyme shows substrate-dependent kinetics. |

Note: Specific kinetic data for HSD3B1 with (25R)-26-hydroxycholesterol and for CYP7B1 with this compound are not currently available in the literature and represent a critical area for future research.[3]

Table 2: Plasma Concentrations of Key Intermediates in Bile Acid Synthesis

| Metabolite | Typical Plasma Concentration (ng/mL) | Pathway Association |

| 7α-hydroxy-4-cholesten-3-one | 3 - 40 | Classic |

| 27-hydroxycholesterol | Not consistently reported, generally low | Alternative |

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the metabolic pathway of this compound. The following sections provide methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust method for the sensitive and specific quantification of this compound in biological matrices.

Sample Preparation (from Liver Tissue)

-

Homogenization: Homogenize approximately 100 mg of frozen liver tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound) to the homogenate.

-

Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with appropriate dimensions and particle size.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

References

Potential Neuroprotective Effects of 26-Hydroxycholest-4-en-3-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized neuroprotective effects of 26-hydroxycholest-4-en-3-one (B98386), an oxysterol intermediate in the alternative pathway of bile acid synthesis. While direct experimental evidence for its neuroprotective actions is currently limited, this document synthesizes the available data on structurally and metabolically related compounds, namely its precursor 26-hydroxycholesterol (B79680) and the parent compound cholest-4-en-3-one, to build a strong rationale for future investigation. We explore potential mechanisms of action, including the modulation of Liver X Receptor (LXR) signaling, reduction of oxidative stress, and anti-inflammatory effects. Detailed experimental protocols for in vitro and in vivo validation of these hypothesized neuroprotective properties are provided, along with proposed signaling pathways and experimental workflows visualized using the DOT language. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of 26-hydroxycholest-4-en-3-one in the context of neurodegenerative diseases.

Introduction

26-Hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol, playing a role as an intermediate in the acidic pathway of bile acid synthesis.[1] Oxysterols, as a class, are increasingly recognized for their diverse biological activities, including the regulation of lipid metabolism, inflammation, and cellular survival.[2][3] Notably, aberrant cholesterol metabolism in the brain has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[2][3][4] This has spurred interest in the neuroprotective potential of specific oxysterols that can cross the blood-brain barrier and modulate key cellular pathways.

While direct studies on the neuroprotective effects of 26-hydroxycholest-4-en-3-one are scarce, compelling evidence from its precursors suggests a promising avenue for research. Its precursor, 26-hydroxycholesterol, is a known ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis and have demonstrated anti-inflammatory and neuroprotective effects.[5][6][7] Furthermore, the parent compound, cholest-4-en-3-one, and its derivatives have been shown to possess neuroprotective properties.[8][9] An oxime derivative of cholest-4-en-3-one, olesoxime, has been investigated as a mitochondrial-targeted neuroprotective agent.[9]

This technical guide will therefore focus on the potential neuroprotective effects of 26-hydroxycholest-4-en-3-one, drawing on the established activities of these related molecules to propose testable hypotheses and provide the necessary experimental frameworks for their investigation.

Hypothesized Neuroprotective Mechanisms of Action

Based on the known biological activities of its precursors and structurally related compounds, we hypothesize that 26-hydroxycholest-4-en-3-one may exert neuroprotective effects through the following mechanisms:

Activation of Liver X Receptor (LXR) Signaling

Oxysterols are natural ligands for LXRs (LXRα and LXRβ).[7] LXR activation has been shown to be neuroprotective in various models of neurological disease.[5][6] The proposed LXR-mediated neuroprotective pathway for 26-hydroxycholest-4-en-3-one is as follows:

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. We hypothesize that 26-hydroxycholest-4-en-3-one may possess antioxidant properties, either directly by scavenging reactive oxygen species (ROS) or indirectly by upregulating the expression of antioxidant enzymes.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative conditions. LXR activation is known to suppress the expression of pro-inflammatory genes.[10] Therefore, 26-hydroxycholest-4-en-3-one, through LXR activation, could potentially reduce the production of inflammatory mediators and protect neurons from inflammatory damage.

Quantitative Data from Related Compounds

Direct quantitative data on the neuroprotective effects of 26-hydroxycholest-4-en-3-one is not yet available in the scientific literature. The following tables summarize relevant data from studies on its precursors, which can serve as a benchmark for future investigations.

Table 1: Neuroprotective Effects of Cholest-4-en-3-one Oxime (TRO19622) in vitro

| Cell Type | Insult | Compound Concentration | Outcome Measure | Result | Reference |

| Primary Motor Neurons | Trophic factor deprivation | 1 µM | Cell Survival | Increased survival | [8] |

| Primary Motor Neurons | Trophic factor deprivation | 10 µM | Cell Survival | Increased survival | [8] |

Table 2: Neuroprotective Effects of Cholest-4-en-3-one Oxime (TRO19622) in vivo

| Animal Model | Injury Model | Treatment | Outcome Measure | Result | Reference |

| Neonatal Rats | Axotomy | 100 mg/kg/day, p.o. | Motor Neuron Survival | Increased survival | [8] |

| SOD1(G93A) Mice | Familial ALS model | 30 mg/kg/day, p.o. | Motor Performance | Improved performance | [8] |

| SOD1(G93A) Mice | Familial ALS model | 30 mg/kg/day, p.o. | Survival | Extended survival | [8] |

Detailed Experimental Protocols

The following protocols are designed to investigate the hypothesized neuroprotective effects of 26-hydroxycholest-4-en-3-one.

In Vitro Neuroprotection Assays

References

- 1. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxysterol derivatives of cholesterol in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxysterols and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxysterols in the pathogenesis of major chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Activation of liver X receptors promotes neuroprotection and reduces brain inflammation in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liver X receptors: from cholesterol regulation to neuroprotection—a new barrier against neurodegeneration in amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice [mdpi.com]

- 10. Liver X receptor activation attenuates inflammatory response and protects cholinergic neurons in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticancer Potential of 26-Hydroxycholest-4-en-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 26-hydroxycholest-4-en-3-one (B98386) and its specific derivatives is limited in publicly available scientific literature. This technical guide provides a comprehensive overview based on the activities of its precursor, cholest-4-en-3-one, and other structurally related oxysterols and cholestane (B1235564) derivatives. The information herein is intended to guide future research by highlighting potential mechanisms and providing a framework for investigation.

Introduction: A Promising Scaffold for Anticancer Drug Discovery

26-Hydroxycholest-4-en-3-one is an oxidized derivative of cholesterol, characterized by a hydroxyl group at the 26-position and an enone moiety in the A-ring.[1] While its established role is that of a key intermediate in the alternative "acidic" pathway of bile acid synthesis, its structural features suggest a potential role in cancer biology.[2] The broader class of oxysterols and cholestane derivatives has garnered significant attention for their anticancer properties, demonstrating cytotoxic and pro-apoptotic effects across various cancer cell lines.[3][4]

Cancer cells often exhibit altered lipid metabolism to meet the demands of rapid proliferation, making pathways that regulate lipid homeostasis attractive therapeutic targets.[5] A primary hypothesized mechanism for the anticancer action of oxysterol-like compounds is the activation of Liver X Receptors (LXRs). LXRs are nuclear receptors that function as crucial regulators of cholesterol metabolism and have emerged as promising targets in oncology.[6]

This guide synthesizes the current understanding of related compounds to provide a technical and strategic framework for the investigation of 26-hydroxycholest-4-en-3-one derivatives as potential anticancer agents.

Quantitative Anticancer Activity of Structurally Related Compounds

To establish a baseline for the potential efficacy of 26-hydroxycholest-4-en-3-one derivatives, this section summarizes the in vitro cytotoxic activity of its precursor and other related sterols.

Table 1: In Vitro Cytotoxicity of Cholest-4-en-3-one

| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference(s) |

| MCF-7 | Breast Cancer | 17.8 | [5][7] |

| MDA-MB-231 | Breast Cancer | 14.1 | [5][7] |

Table 2: In Vitro Cytotoxicity of Various Oxysterols and Cholestane Derivatives

| Compound/Class | Cell Line(s) | Cancer Type(s) | IC50 Range (µM) | Reference(s) |

| 25-hydroxycholesterol (25-HC) | Human leukemia cell lines | Leukemia | 5 - 40 | [3] |

| 7β-hydroxycholesterol (7β-HC) | Human leukemia cell lines | Leukemia | 10 - 32 | [3] |

| Ring-B oxygenated steroids | LAMA-84 | Leukemia | < 5.6 | [8] |

| Cholestane-3β,5α,6β-triol (CT) | A549 and others | Lung and others | Induces pyroptosis (lytic cell death) | [9] |

| Avarol | HeLa, LS174, A549 | Cervical, Colon, Lung | 10.22 µg/mL (HeLa) | [10] |

| 22-oxo-26-selenocyanocholestanes | HeLa, CaSki, ViBo | Cervical Cancer | Potentiates apoptosis | [11] |

Hypothesized Signaling Pathway: Liver X Receptor (LXR) Activation

The most probable signaling cascade initiated by 26-hydroxycholest-4-en-3-one derivatives involves the Liver X Receptor (LXR). As natural ligands for LXRs, oxysterols can trigger a series of events that adversely affect cancer cell survival. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes integral to cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid metabolism, and inflammation, ultimately leading to reduced cell viability and the induction of apoptosis.[12] Notably, the precursor 4-cholesten-3-one (B1668897) has been demonstrated to upregulate the expression of ABCA1 and ABCG1 transporters in breast cancer cells, lending strong support to this hypothesis.[5]

Caption: Hypothesized LXR signaling pathway for 26-hydroxycholest-4-en-3-one derivatives.

Key Experimental Protocols

The following protocols are foundational for assessing the anticancer activity of novel 26-hydroxycholest-4-en-3-one derivatives.

Cell Viability (MTT) Assay

Objective: To quantify the cytotoxic effect of test compounds on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in sterile DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO, analytical grade

-

Sterile 96-well flat-bottom plates

-

Multiskan plate reader or equivalent

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Following the 24-hour incubation, replace the existing medium with 100 µL of medium containing the desired final concentrations of the compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).[1]

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

-

MTT Reagent Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently agitate the plates for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis and differentiate it from necrosis.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test compounds

-

6-well plates

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compounds at their predetermined IC50 concentrations (and typically 0.5x and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized. Combine all cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.

-

Data Analysis: Gate the cell populations to quantify the percentage of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Western Blot Analysis of LXR Pathway Proteins

Objective: To investigate the molecular mechanism by assessing the expression levels of key proteins in the LXR signaling pathway.

Materials:

-

Cancer cell lines

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-ABCA1, anti-ABCG1, anti-LXRα/β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Enhanced chemiluminescence (ECL) detection reagents and imaging system

Procedure:

-

Protein Extraction: Treat cells with the test compounds for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with the primary antibody of interest overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands by applying an ECL substrate and capturing the signal with a chemiluminescence imaging system.

-

Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the expression of the target proteins to the loading control to determine the relative changes in protein levels upon compound treatment.

Visualized Experimental Workflow

The following diagram outlines a logical and comprehensive workflow for the preclinical investigation of novel 26-hydroxycholest-4-en-3-one derivatives.

Caption: General workflow for anticancer evaluation of 26-hydroxycholest-4-en-3-one derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stork: Targeting liver X receptors in cancer therapeutics [storkapp.me]

- 7. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterols as anticancer agents: synthesis of ring-B oxygenated steroids, cytotoxic profile, and comprehensive SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models | MDPI [mdpi.com]

- 11. Probing the selective antitumor activity of 22-oxo-26-selenocyanocholestane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]

(25R)-26-hydroxycholest-4-en-3-one CAS number 56792-59-7

An In-depth Technical Guide to (25R)-26-hydroxycholest-4-en-3-one

CAS Number: 56792-59-7

Abstract

This technical guide provides a comprehensive overview of this compound, an oxysterol and a key intermediate in the alternative "acidic" pathway of bile acid synthesis. The document details its chemical and physical properties, biosynthetic pathways, and potential biological significance. Tailored for researchers, scientists, and drug development professionals, this guide includes detailed experimental protocols for its synthesis, quantification, and in vitro analysis. Furthermore, it visualizes the core metabolic and signaling pathways to facilitate a deeper understanding of its role in cholesterol homeostasis and its potential as a therapeutic target and biomarker in metabolic diseases.

Chemical and Physical Properties

This compound, also known as 27-hydroxy Cholestenone, is an oxidized derivative of cholesterol.[1][2] Its structure features a ketone group at the C-3 position and a double bond between C-4 and C-5 of the steroid nucleus, with a hydroxylated side chain.[1][3] These features make it a molecule of interest in the study of metabolic pathways.

| Property | Value | Reference(s) |

| CAS Number | 56792-59-7 | [4][5][6] |

| Molecular Formula | C₂₇H₄₄O₂ | [2][4][7] |

| Molecular Weight | 400.6 g/mol | [2][4] |

| Exact Mass | 400.334131 g/mol | [7] |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| UV/Vis Absorbance | λmax: 242 nm | |

| Solubility | Ethanol (~2 mg/mL), Dimethyl formamide (B127407) (~0.1 mg/mL) | |

| Storage | -20°C | |

| Stability | ≥ 4 years | [2] |

| InChIKey | CXUORUGFOXGJNY-LUZKGJLSSA-N | [7] |

| Synonyms | (25R)-26-Hydroxy-cholest-4-en-3-one, 27-hydroxy Cholestenone | [4] |

Biosynthesis and Synthesis

This compound is an endogenous metabolite in humans, formed during the acidic pathway of bile acid synthesis.[8] This pathway is critical for cholesterol homeostasis.[9]

Biosynthetic Pathways

The formation of this oxysterol can occur via two primary routes:

-

From (25R)-26-hydroxycholesterol: Cholesterol is first hydroxylated at the 26-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) to form (25R)-26-hydroxycholesterol.[10] Subsequently, a 3β-hydroxysteroid dehydrogenase (likely HSD3B1) catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond to yield this compound.[9][11]

-

From Cholest-4-en-3-one: An alternative and potentially more efficient pathway involves the direct 26-hydroxylation of the precursor cholest-4-en-3-one by CYP27A1.[11]

Experimental Protocol: Enzymatic Synthesis

The primary laboratory method for synthesizing this compound is through the enzymatic conversion of its precursor.[3]

Objective: To synthesize this compound from (25R)-26-hydroxycholesterol.

Materials:

-

(25R)-26-hydroxycholesterol

-

Cholesterol oxidase (from Brevibacterium sp. or similar)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane/ethyl acetate mixture (for chromatography)

Procedure:

-

Dissolution: Dissolve (25R)-26-hydroxycholesterol in a minimal amount of a suitable solvent that is miscible with the aqueous buffer.

-

Enzymatic Reaction: Add the substrate solution to the potassium phosphate buffer containing cholesterol oxidase.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Extraction: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure this compound.[3]

Biological Significance and Mechanism of Action

As an oxysterol, this compound is not just a metabolic intermediate but also a potential signaling molecule.[10] Its structural similarity to other well-studied oxysterols suggests it may play a role in regulating lipid metabolism and cellular signaling pathways.[12]

Role in Lipid Metabolism

The compound is a key player in the acidic pathway of bile acid synthesis, which is crucial for the catabolism and elimination of cholesterol.[10] Dysregulation of this pathway is associated with metabolic disorders.[9] Furthermore, oxysterols are known endogenous ligands for nuclear receptors that master-regulate lipid metabolism, such as the Liver X Receptors (LXRα and LXRβ).[10]

Putative LXR Signaling Pathway

It is hypothesized that this compound can modulate gene expression by activating LXRs. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) on the promoter regions of target genes, thereby regulating their transcription.[12][13] Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).[13]

Potential Therapeutic and Diagnostic Applications

-

Metabolic Diseases: Modulation of the enzymes involved in its synthesis, such as HSD3B1, presents a novel therapeutic strategy for metabolic conditions like NAFLD.[9]

-

Anticancer Activity: The cholest-4-en-3-one scaffold is present in molecules with demonstrated anticancer properties.[1] A structurally related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has shown cytotoxic activity against human bladder and hepatic cancer cell lines.[1][14]

-

Neuroprotection: The parent compound, cholest-4-en-3-one, has been studied for its neuroprotective potential, suggesting a possible similar role for its hydroxylated derivative.[1]

-

Biomarker: Plasma levels of this compound could serve as a specific biomarker for the activity of the acidic bile acid synthesis pathway.[9]

Quantitative Biological Data

While specific IC₅₀ values for this compound are not widely reported in the literature, data from structurally related compounds provide insight into its potential cytotoxic activity.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 5637 (HTB-9) | Human Bladder Cancer | 4.8 | [1] |

| 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | HepG2 | Human Hepatic Cancer | 15.5 | [1] |

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most robust and sensitive method for quantifying this compound in biological samples, offering high specificity to distinguish it from structural isomers.[15]

Objective: To accurately quantify this compound in a biological matrix (e.g., plasma).

Procedure:

-

Sample Preparation:

-

Thaw samples on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[15]

-

Spike the sample with a deuterated internal standard (e.g., 7α-hydroxy-4-Cholesten-3-one-d₇).[16]

-

Extract the analyte using one of the following methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[15]

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.[15]

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.[15]

-

Flow Rate: 0.3 mL/min.[15]

-

Column Temperature: 40°C.[15]

-

Gradient: Employ a linear gradient from low to high organic phase (B) to ensure chromatographic separation from isomers.[15]

-

-

MS/MS Detection:

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the analyte concentration in the samples based on the peak area ratio relative to the internal standard.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol can be adapted to assess the cytotoxic effects of this compound on various cancer cell lines.[1]

Objective: To quantify the effect of the compound on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., HepG2, 5637)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations. Include vehicle controls (medium with DMSO) and blank controls (medium only).[1]

-

Incubation: Incubate the plates for 48 or 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).[1]

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is an emerging, significant intermediate in the alternative pathway of bile acid synthesis.[9] While direct research on its biological functions is still developing, its role as a metabolic intermediate and its structural similarity to other bioactive oxysterols position it as a compound of high interest.[12][17] Its discovery refines our understanding of cholesterol metabolism and opens new avenues for research into metabolic diseases, cancer therapeutics, and neuroprotection.[1][9] The protocols and data presented in this guide provide a foundational resource for scientists to further investigate the precise mechanisms of action and therapeutic potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. biomall.in [biomall.in]

- 6. echemi.com [echemi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Oxysterol 26-Hydroxycholest-4-en-3-one: A Potential Nexus in the Pathophysiology of Metabolic Diseases and NAFLD

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The pathophysiology of NAFLD is complex, involving intricate networks of metabolic and inflammatory signaling. Emerging evidence points towards the critical role of oxysterols, oxidized derivatives of cholesterol, as key signaling molecules in these processes. This technical guide provides a comprehensive overview of 26-hydroxycholest-4-en-3-one (B98386), a key intermediate in the alternative "acidic" pathway of bile acid synthesis. While direct research on this specific oxysterol in the context of NAFLD is nascent, this document synthesizes the current understanding of its metabolic pathway, its hypothesized interactions with crucial nuclear receptors, and its potential implications in the progression of metabolic diseases. Detailed experimental protocols for the study of 26-hydroxycholest-4-en-3-one are provided to facilitate further investigation into its physiological and pathological roles.

Introduction: The Emerging Role of Oxysterols in Metabolic Disease

Oxysterols are a diverse family of cholesterol oxidation products that are no longer considered mere byproducts of cholesterol metabolism. They have been identified as potent signaling molecules that modulate a variety of physiological and pathophysiological processes, including cholesterol homeostasis, inflammation, and cell apoptosis.[1][2] Dysregulation of oxysterol metabolism has been implicated in a range of metabolic disorders, including atherosclerosis, type 2 diabetes, and NAFLD.[1][3]

26-hydroxycholest-4-en-3-one is a C27 steroid that serves as a crucial metabolic intermediate in the acidic, or alternative, pathway of bile acid synthesis.[4][5] This pathway, initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), is gaining recognition for its role in specific physiological contexts and disease states.[4][6] Given the established links between bile acid dysregulation and NAFLD, understanding the role of intermediates like 26-hydroxycholest-4-en-3-one is of paramount importance for developing novel therapeutic strategies.

The Metabolic Genesis of 26-Hydroxycholest-4-en-3-one

The formation of 26-hydroxycholest-4-en-3-one is a multi-step enzymatic process that primarily occurs in the mitochondria. The immediate precursor is cholest-4-en-3-one, which is hydroxylated at the 26th position by CYP27A1.[4] An alternative, less efficient pathway involves the initial 26-hydroxylation of cholesterol to (25R)-26-hydroxycholesterol, which is then oxidized to 26-hydroxycholest-4-en-3-one.[7]

The Link to NAFLD: A Mechanistic Hypothesis

While direct clinical data on the levels of 26-hydroxycholest-4-en-3-one in NAFLD patients are currently lacking, a strong hypothesis for its involvement can be constructed based on the known roles of related molecules and pathways. The progression of NAFLD is intimately linked to dysregulated lipid metabolism and inflammation, processes in which oxysterols are key players.[1][3]

The parent compound of 26-hydroxycholest-4-en-3-one, cholest-4-en-3-one, has demonstrated anti-obesity and lipid-lowering effects in animal models.[8][9] Furthermore, its precursor, 26-hydroxycholesterol, is a known modulator of cholesterol synthesis and the activity of the LDL receptor.[9][10] These findings suggest that 26-hydroxycholest-4-en-3-one may exert similar beneficial effects on lipid homeostasis.

Modulation of Nuclear Receptors: LXR and PXR

A primary mechanism by which 26-hydroxycholest-4-en-3-one is hypothesized to influence metabolic pathways is through the modulation of nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ) and the Pregnane X Receptor (PXR).[11][12]

-

Liver X Receptors (LXRs): LXRs are critical sensors of cellular cholesterol levels.[11] Activation of LXRs by oxysterols leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion.[13][14] The precursor, 26-hydroxycholesterol, is a known LXR agonist.[11] By potentially activating LXR, 26-hydroxycholest-4-en-3-one could contribute to reducing hepatic lipid accumulation.

-

Pregnane X Receptor (PXR): The parent compound, cholest-4-en-3-one, is an activator of PXR, a key regulator of xenobiotic and endobiotic metabolism.[12] PXR activation can influence bile acid homeostasis and lipid metabolism.

Regulation of SREBP-1c and Inflammation

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[15] Some oxysterols, like 25-hydroxycholesterol (B127956), can suppress SREBP-2 processing, thereby inhibiting cholesterol synthesis.[11] The effect of 26-hydroxycholest-4-en-3-one on SREBP-1c is an important area for future research, as inhibition of this pathway could directly ameliorate hepatic steatosis.

Furthermore, oxysterols are known to modulate inflammatory responses in the liver.[16] For instance, 25-hydroxycholesterol and its sulfated form have been shown to have opposing effects on NF-κB signaling in hepatocytes.[16] Investigating the impact of 26-hydroxycholest-4-en-3-one on inflammatory pathways in the context of NAFLD is a promising avenue of research.

Quantitative Data and Experimental Observations

Direct quantitative data on the concentration of 26-hydroxycholest-4-en-3-one in NAFLD patients versus healthy controls is not yet available in the public domain. However, based on studies of its precursors and related compounds, we can infer its potential effects.

Table 1: Inferred Effects of 26-Hydroxycholest-4-en-3-one on Metabolic Parameters Based on Related Compounds

| Parameter | Observed Effect of Related Compound(s) | Related Compound(s) | Reference(s) |

| Body Weight Gain | Suppression | Cholest-4-en-3-one | [8] |

| Body Fat Accumulation | Suppression | Cholest-4-en-3-one | [8] |

| Serum Triglyceride Levels | Reduction | Cholest-4-en-3-one | [8] |

| Serum Cholesterol Levels | Reduction | Cholest-4-en-3-one | [8] |

| Cholesterol Synthesis | Inhibition | 26-hydroxycholesterol | [9][10] |

| LDL Receptor Activity | Modulation | 26-hydroxycholesterol | [9][10] |

Experimental Protocols

To facilitate research into the role of 26-hydroxycholest-4-en-3-one in metabolic diseases, this section provides detailed methodologies for key experiments.

Quantification of 26-Hydroxycholest-4-en-3-one in Biological Matrices

A robust and sensitive method for the quantification of 26-hydroxycholest-4-en-3-one is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17]

Sample Preparation (Plasma/Serum):

-

Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., d7-26-hydroxycholest-4-en-3-one).[6]

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.[6]

-

Supernatant Collection: Transfer the supernatant to a clean tube.[6]

-

Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[17]

Table 2: Typical LC-MS/MS Parameters for Oxysterol Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ |

| Product Ions (Q3) | To be determined by infusion of a pure standard |

Note: MRM transitions and collision energies must be empirically optimized for the specific instrument used.

In Vitro Assessment of Biological Activity in a NAFLD Model

This protocol describes the treatment of hepatocytes to assess the effects of 26-hydroxycholest-4-en-3-one on lipid accumulation and gene expression in an in vitro model of NAFLD.[11]

Materials:

-

Primary hepatocytes or hepatocyte cell lines (e.g., HepG2, Huh7)

-

Hepatocyte culture medium

-

Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce steatosis

-

26-hydroxycholest-4-en-3-one

-

RNA extraction kit and qRT-PCR reagents

-

Oil Red O staining solution

Procedure:

-

Cell Seeding: Seed hepatocytes in appropriate culture plates.

-

Induction of Steatosis: Treat cells with a fatty acid solution for 24-48 hours to induce lipid accumulation.

-

Treatment: Treat the steatotic hepatocytes with varying concentrations of 26-hydroxycholest-4-en-3-one or vehicle control for 24-72 hours.

-

Endpoint Analysis:

-

Lipid Accumulation: Stain cells with Oil Red O and quantify intracellular lipid droplets.

-

Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC1) and inflammation (e.g., TNF-α, IL-6).

-

Conclusion and Future Directions

26-hydroxycholest-4-en-3-one is a strategically positioned intermediate in the alternative bile acid synthesis pathway with the potential to be a significant modulator of metabolic and inflammatory pathways relevant to NAFLD. While direct evidence of its role in this disease is still emerging, the biological activities of its precursor and parent compound provide a strong rationale for its investigation as a potential therapeutic target.

Future research should focus on:

-

Quantifying levels of 26-hydroxycholest-4-en-3-one in well-characterized cohorts of NAFLD patients to establish a clinical correlation.

-

Elucidating the direct effects of 26-hydroxycholest-4-en-3-one on hepatic lipid metabolism and inflammation using in vitro and in vivo models of NAFLD.

-

Confirming its interaction with and activation of nuclear receptors such as LXR and PXR.

-

Investigating its downstream effects on key metabolic regulators like SREBP-1c.

A deeper understanding of the biological functions of 26-hydroxycholest-4-en-3-one holds the promise of unveiling novel therapeutic avenues for the management of NAFLD and other metabolic diseases. The experimental frameworks provided in this guide offer a starting point for the scientific community to unravel the full potential of this intriguing oxysterol.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Bile Acids in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological activation of liver X receptors promotes reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]